Methanesulfinyl-acetonitrile
Overview
Description
Methanesulfinyl-acetonitrile is a chemical compound with the molecular formula C3H5NOS. It is a colorless liquid with a pungent odor and is commonly used in various fields such as medical, environmental, and industrial research.
Scientific Research Applications
Methanesulfinyl-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: this compound is explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
Target of Action
Methanesulfinyl-acetonitrile is an organic compound that is commonly used as an intermediate in organic synthesis . The primary targets of this compound are the biochemical reactions where it acts as a building block . It plays a significant role in the synthesis of a variety of important compounds .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. First, acetonitrile forms the 3-ACN anion in situ under the action of the base and then conducts nucleophilic attack on the ortho-carbon of pyridinium salt to obtain intermediates . This interaction leads to the formation of new compounds, contributing to the diversity and complexity of organic synthesis .
Biochemical Pathways
It is known that the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Pharmacokinetics
Similar compounds have been shown to undergo fast and high conversion to their active metabolites
Result of Action
The result of this compound’s action is the formation of a variety of important compounds through organic synthesis . Its use as a building block in conversion reactions contributes to the development of new methods for the synthesis of these compounds .
Biochemical Analysis
Biochemical Properties
Methanesulfinyl-acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many substances. This compound can act as a substrate for these enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . Additionally, this compound has been shown to interact with glutathione, a critical antioxidant in cells, forming conjugates that can be excreted from the body .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the MAPK signaling pathway, leading to changes in gene expression and cellular responses . It also affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites . These effects can vary depending on the cell type and the concentration of this compound.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It can bind to enzymes and inhibit or activate their activity. For example, this compound has been shown to inhibit the activity of certain proteases, leading to changes in protein degradation and turnover . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions are crucial for understanding the overall effects of this compound on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can be used to study its biochemical properties and mechanisms of action . At higher doses, this compound can cause toxic effects, including liver and kidney damage . These effects are dose-dependent and highlight the importance of careful dosage selection in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can further interact with other biomolecules
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. It can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, affecting its localization and activity . Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be targeted to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum . These localization patterns are determined by targeting signals and post-translational modifications that direct this compound to its specific destinations . Understanding these localization mechanisms is crucial for elucidating the overall effects of this compound on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfinyl-acetonitrile can be synthesized through various methods. One common method involves the reaction of methanesulfonyl chloride with acetonitrile in the presence of a base. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methanesulfinyl-acetonitrile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted nitriles, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methanesulfinyl-acetonitrile include:
Acetonitrile: A simple nitrile compound used as a solvent and reagent in organic synthesis.
Methanesulfonyl chloride: An organosulfur compound used as a reagent in the synthesis of this compound.
Sulfoxides and sulfones: Oxidized derivatives of this compound with similar chemical properties.
Uniqueness
This compound is unique due to its combination of a sulfinyl group and a nitrile group, which gives it distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-methylsulfinylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS/c1-6(5)3-2-4/h3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYQATNUIZPQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450308 | |
Record name | METHANESULFINYL-ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52109-49-6 | |
Record name | METHANESULFINYL-ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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